1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-phenylurea
Description
This compound is a urea derivative featuring a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) group, a 4-(2-fluorophenyl)piperazine moiety, and a phenylurea backbone.
Properties
IUPAC Name |
1-[2-(1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27FN4O3/c27-21-8-4-5-9-22(21)30-12-14-31(15-13-30)23(19-10-11-24-25(16-19)34-18-33-24)17-28-26(32)29-20-6-2-1-3-7-20/h1-11,16,23H,12-15,17-18H2,(H2,28,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REDIHNBXTSWQEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(CNC(=O)NC3=CC=CC=C3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-phenylurea is a synthetic organic molecule that has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological activity, focusing on its anticancer properties, mechanism of action, and structure-activity relationships.
Chemical Structure
The compound features several notable structural components:
- Benzo[d][1,3]dioxole moiety : Known for enhancing the bioactivity of compounds.
- Piperazine ring : Contributes to pharmacological properties.
- Urea linkage : Often associated with biological activity in medicinal chemistry.
This complex structure suggests potential interactions with various biological targets.
Biological Activity Overview
Recent studies have highlighted the following biological activities associated with this compound:
Anticancer Activity
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines. Studies indicate that it can trigger cell cycle arrest and promote programmed cell death through various pathways, including mitochondrial dysfunction and activation of caspases .
- In Vitro Studies : In laboratory settings, the compound demonstrated significant cytotoxicity against several cancer cell lines. For instance, it exhibited an IC50 value of approximately 25.72 μM against MCF-7 breast cancer cells, showing a dose-dependent effect on cell viability .
- In Vivo Studies : Animal models treated with the compound displayed reduced tumor growth compared to control groups. Notably, tumor-bearing mice showed a marked decrease in tumor size when administered the compound over a specified treatment period .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the piperazine and benzo[d][1,3]dioxole moieties can significantly influence the biological activity of the compound. For example:
- Substituting different groups on the piperazine ring alters its binding affinity to target receptors.
- Variations in the benzo[d][1,3]dioxole structure can enhance or diminish anticancer efficacy.
Data Table: Biological Activity Summary
| Activity Type | Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 (Breast) | 25.72 ± 3.95 | Induces apoptosis, cell cycle arrest |
| Anticancer | U87 (Glioblastoma) | 45.2 ± 13.0 | Apoptosis induction |
| Anticancer | A549 (Lung) | TBD | TBD |
Case Studies
A recent study investigated the effects of this compound on human cancer cell lines and provided insights into its pharmacodynamics:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine Moieties
Several compounds in the evidence share the 4-(aryl)piperazine or benzo[d][1,3]dioxol-5-yl groups, enabling direct comparisons:
Urea-Containing Analogues
The urea group in the target compound is critical for hydrogen-bond interactions. Notable comparators include:
- 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-cyclohexylurea (CAS 1396803-10-3): Replaces phenylurea with cyclohexylurea and introduces a hydroxypropyl linker. No pharmacological data reported .
- 1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-phenylurea (CAS 1421477-59-9): Substitutes benzo[d][1,3]dioxol-5-yl with dihydrobenzofuran; retains phenylurea .
Research Findings and Implications
- Structural Insights : Crystal structures of related compounds (e.g., 4-(3-chlorophenyl)piperazin-1-ium chloride ) highlight the planar geometry of the piperazine ring and its role in receptor binding.
- Biological Relevance : Piperazine derivatives in the evidence are frequently associated with CNS modulation (e.g., dopamine D2/5-HT1A receptor affinity) . The urea group in the target compound may enhance selectivity via hydrogen bonding, as seen in urea-based kinase inhibitors .
- Synthetic Challenges : High-yield synthesis (>75%) is achievable for piperazine derivatives with electron-withdrawing groups (e.g., trifluoromethyl ), but steric hindrance from the urea group in the target compound may necessitate optimized coupling conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
